molecular formula C15H17Cl2N3 B3255664 1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride CAS No. 25810-64-4

1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride

Cat. No.: B3255664
CAS No.: 25810-64-4
M. Wt: 310.2
InChI Key: GXDDHNSXNSJJAB-UHFFFAOYSA-N
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Description

1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the benzimidazole ring.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the phenyl group may be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: It has been studied for its antimicrobial properties, showing potential as an agent against various pathogens.

  • Medicine: The compound and its derivatives are explored for their pharmacological activities, including potential anticancer and anti-inflammatory effects.

  • Industry: It is used in the development of materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

  • Benzimidazole: A simpler heterocyclic compound without the phenylethanamine group.

  • 2-Phenylethanamine: A compound with the phenylethanamine group but lacking the benzimidazole ring.

  • Imidazole derivatives: Other compounds containing the imidazole ring with different substituents.

Uniqueness: The combination of the benzimidazole ring with the phenylethanamine group gives this compound unique chemical and biological properties compared to its simpler counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, material science, and beyond.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-phenylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;;/h1-9,12H,10,16H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDHNSXNSJJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25810-64-4
Record name 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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